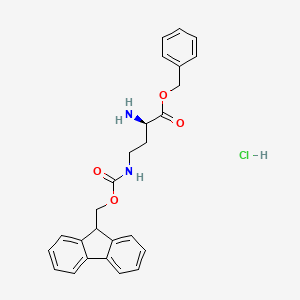
H-D-Dab(Fmoc)-OBzl.HCl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-D-Dab(Fmoc)-OBzl.HCl, also known as N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-gamma-benzyl-D-2,4-diaminobutyric acid hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of diaminobutyric acid, which is an unusual amino acid. The compound is often utilized in the field of organic chemistry for the synthesis of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Dab(Fmoc)-OBzl.HCl typically involves the protection of the amino groups of diaminobutyric acid. The process begins with the protection of the alpha-amino group using the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The gamma-amino group is then protected with a benzyl (Bzl) group. The final product is obtained as a hydrochloride salt to enhance its stability and solubility .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is purified using techniques such as crystallization and chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
H-D-Dab(Fmoc)-OBzl.HCl undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc and Bzl protecting groups can be selectively removed under specific conditions to expose the amino groups for further reactions.
Coupling Reactions: The exposed amino groups can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Fmoc Removal: The Fmoc group is typically removed using a base such as piperidine in a solvent like dimethylformamide (DMF).
Bzl Removal: The benzyl group can be removed using catalytic hydrogenation or strong acids like trifluoroacetic acid (TFA).
Coupling Reagents: Common coupling reagents include carbodiimides (e.g., DCC, EDC) and uronium salts (e.g., HATU, TBTU).
Major Products Formed
The major products formed from these reactions are peptides and peptide fragments, which can be further modified or used in various applications .
Aplicaciones Científicas De Investigación
H-D-Dab(Fmoc)-OBzl.HCl has several scientific research applications, including:
Peptide Synthesis: It is widely used in the synthesis of peptides for research in biochemistry and molecular biology.
Drug Development: The compound is used in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: It is employed in the conjugation of peptides to other biomolecules, such as proteins and nucleic acids, for various biomedical applications.
Mecanismo De Acción
The mechanism of action of H-D-Dab(Fmoc)-OBzl.HCl involves the protection and deprotection of amino groups during peptide synthesis. The Fmoc and Bzl groups protect the amino groups from unwanted reactions, allowing for selective coupling with other amino acids. The deprotection steps expose the amino groups for further reactions, facilitating the formation of peptide bonds .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-D-Dab(Boc)-OH: This compound uses a tert-butoxycarbonyl (Boc) group instead of a benzyl group for protection.
Fmoc-D-Dab(Alloc)-OH: This compound uses an allyloxycarbonyl (Alloc) group for protection.
Uniqueness
H-D-Dab(Fmoc)-OBzl.HCl is unique due to its specific combination of protecting groups (Fmoc and Bzl), which provide distinct advantages in certain synthetic routes. The benzyl group offers stability and can be selectively removed under milder conditions compared to other protecting groups.
Propiedades
Fórmula molecular |
C26H27ClN2O4 |
|---|---|
Peso molecular |
467.0 g/mol |
Nombre IUPAC |
benzyl (2R)-2-amino-4-(9H-fluoren-9-ylmethoxycarbonylamino)butanoate;hydrochloride |
InChI |
InChI=1S/C26H26N2O4.ClH/c27-24(25(29)31-16-18-8-2-1-3-9-18)14-15-28-26(30)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23;/h1-13,23-24H,14-17,27H2,(H,28,30);1H/t24-;/m1./s1 |
Clave InChI |
ZGLSYSONSJJUDO-GJFSDDNBSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)[C@@H](CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(Trifluoromethyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B13003118.png)
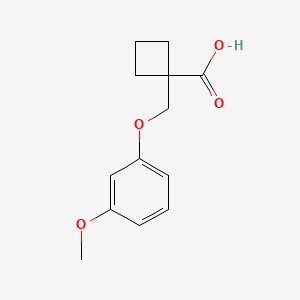
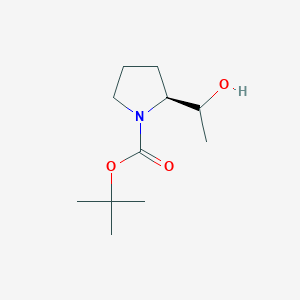
![9-Tert-butyl 3-methyl 1-oxa-9-azaspiro[5.5]undec-3-ene-3,9-dicarboxylate](/img/structure/B13003131.png)
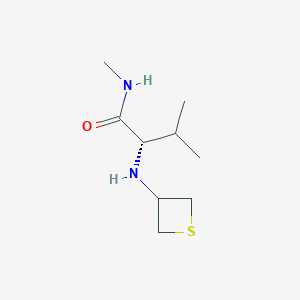
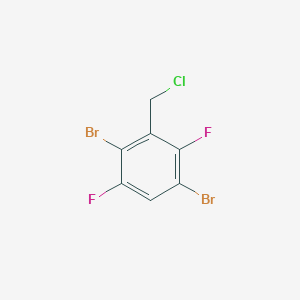

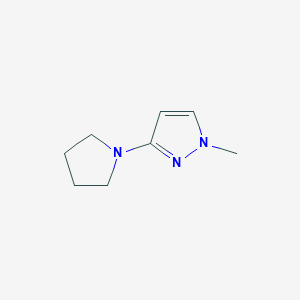

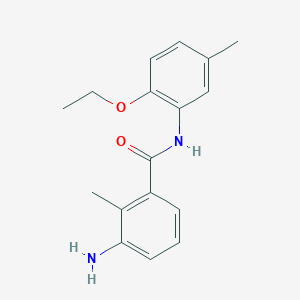
![3-Bromo-2,5-dichloropyrido[2,3-d]pyridazine](/img/structure/B13003162.png)
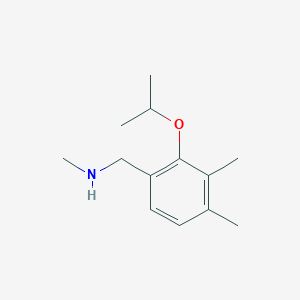
![2-(2'-Methyl-1H,2'H-[3,3'-bipyrazol]-1-yl)acetic acid](/img/structure/B13003168.png)
